Product packaging for Methyl 3-amino-3-(pyridin-3-YL)propanoate(Cat. No.:CAS No. 129042-89-3)

Methyl 3-amino-3-(pyridin-3-YL)propanoate

Cat. No.: B176302
CAS No.: 129042-89-3
M. Wt: 180.2 g/mol
InChI Key: PNXGVJAVPWMYRQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-3-yl)propanoate (CAS 298214-98-9) is a chemical building block featuring a beta-amino acid ester scaffold with a pyridine heterocycle. This compound has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . The presence of both the amino and ester functional groups on the same molecule makes it a versatile intermediate for various synthesis pathways, including the preparation of more complex molecules for pharmaceutical research . As a beta-amino acid derivative, it is of significant interest in medicinal chemistry for constructing peptidomimetics and other bioactive compounds. The pyridin-3-yl ring can act as a pharmacophore, potentially contributing to biological activity through hydrogen bonding and metal coordination. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B176302 Methyl 3-amino-3-(pyridin-3-YL)propanoate CAS No. 129042-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-pyridin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXGVJAVPWMYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466836
Record name METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129042-89-3
Record name METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Amino 3 Pyridin 3 Yl Propanoate

Stereoselective Synthesis of Beta-Amino Propanoate Derivatives

The creation of stereochemically defined centers is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The stereoselective synthesis of β-amino propanoate derivatives, including the title compound, often employs asymmetric approaches to control the formation of new stereocenters.

Asymmetric Approaches Utilizing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, often derived from naturally occurring compounds like amino acids or terpenes, are instrumental in constructing complex molecules with high stereoselectivity. nih.gov For the synthesis of β-amino esters, chiral oxazolidinones, known as Evans' auxiliaries, have proven highly effective. researchgate.net These auxiliaries can be used in asymmetric alkylation and aldol (B89426) reactions to set the stereochemistry of new stereocenters. wikipedia.orgresearchgate.net After the desired stereoselective transformation, the auxiliary can be removed and often recovered for future use. wikipedia.org

In addition to chiral auxiliaries, asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of β-amino acid derivatives. wustl.edu Chiral catalysts, such as those based on chiral amidines or bifunctional double hydrogen bond donors, can facilitate reactions with high enantioselectivity. wustl.edu For instance, chiral halonium salts have been developed as potent halogen-bonding-donor catalysts for the asymmetric Mannich reaction, yielding β-amino cyanoesters with contiguous stereocenters in excellent yields and high enantioselectivity. nih.gov These cyanoesters can then be converted to the desired β-amino acid derivatives. nih.gov

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselective and enantioselective reactions are fundamental in synthesizing optically pure β-amino acid derivatives. One common approach involves the diastereoselective addition of nucleophiles to prochiral double bonds. nih.gov For example, the reduction of β-enamino esters can be controlled to produce either cis- or trans-γ-amino alcohols and β-amino esters with high diastereoselectivity. acs.org

Furthermore, highly diastereoselective and enantioselective methods have been developed for the synthesis of α-hydroxy-β-amino acid derivatives through the Lewis base-catalyzed hydrosilylation of α-acetoxy β-enamino esters. nih.gov The Ireland-Claisen rearrangement of achiral allylic esters can also be rendered highly diastereoselective and enantioselective. documentsdelivered.com For the direct synthesis of β-amino esters, the reaction of achiral esters and imines can be controlled to produce highly enantiomerically and diastereomerically enriched products. documentsdelivered.com

Table 1: Comparison of Stereoselective Synthesis Methods for β-Amino Acid Derivatives
MethodKey FeaturesStereochemical ControlReference
Chiral Auxiliaries (e.g., Evans' Oxazolidinones)Temporary incorporation of a chiral group to direct reaction stereochemistry.High diastereoselectivity in alkylation and aldol reactions. wikipedia.orgresearchgate.net
Asymmetric Catalysis (e.g., Chiral Halonium Salts)Use of a chiral catalyst to induce enantioselectivity in a reaction.High enantioselectivity in reactions like the Mannich reaction. nih.gov
Diastereoselective Reduction of β-Enamino EstersSelective reduction of a double bond to form specific diastereomers.Can be controlled to yield either cis or trans products. acs.org

Palladium-Catalyzed Cross-Coupling Strategies in the Formation of Pyridine-Substituted Amino Acids

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules like pyridine-substituted amino acids. thieme-connect.comrsc.org These reactions offer a versatile and efficient means to connect different molecular fragments.

Negishi Coupling and Related Methodologies

The Negishi coupling reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, is a powerful method for creating C-C bonds. wikipedia.org It is widely used in total synthesis due to its high tolerance for various functional groups and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of synthesizing pyridine-containing amino acids, the Negishi coupling can be employed to couple a serine-derived organozinc reagent with a halo-substituted pyridine (B92270). thieme-connect.comrsc.org This methodology has been successfully used to synthesize a variety of heteroaromatic-appended amino acids. rsc.org

The reactivity of the halide in the Negishi coupling generally follows the trend I > Br > Cl, with triflates also being effective coupling partners. orgsyn.org While iodides are the most reactive, bromides are commonly used. orgsyn.org The position of the halide on the pyridine ring also influences reactivity, with 2-halopyridines being more reactive than 3-halopyridines. orgsyn.org This difference in reactivity allows for selective coupling at the 2-position in dihalo-substituted pyridines. orgsyn.org

Optimization of Ligand Systems for Enhanced Selectivity

The choice of ligand in a palladium-catalyzed cross-coupling reaction is crucial for achieving high selectivity and efficiency. bohrium.comnih.gov Different ligands can significantly influence the outcome of the reaction by modulating the electronic and steric properties of the palladium catalyst. nih.gov

For instance, in Suzuki-Miyaura cross-coupling reactions, which are also used to form C-C bonds, the use of bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands, has enabled the coupling of traditionally unreactive aryl chlorides. bohrium.comnih.gov These ligands promote the formation of the active catalytic species and facilitate the reductive elimination step. nih.gov Similarly, in Negishi couplings, the development of specific biarylphosphine ligands has led to improved catalysts for coupling with electron-deficient heterocyclic substrates. nih.gov Bidentate phosphine ligands generally exhibit a chemoselectivity trend of C-OTf > C-Br > C-Cl. bohrium.com The optimization of ligand systems continues to be an active area of research to expand the scope and improve the performance of palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules like Methyl 3-amino-3-(pyridin-3-YL)propanoate. researchgate.netrsc.org

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Pyridine-Substituted Amino Acid Synthesis
ReactionCoupling PartnersCatalyst/Ligand SystemKey AdvantagesReference
Negishi CouplingOrganozinc reagent and organic halide (or triflate)Palladium or Nickel catalyst with various phosphine ligands.High functional group tolerance; couples sp³, sp², and sp carbons. rsc.orgwikipedia.org
Suzuki-Miyaura CouplingOrganoboron reagent and organic halide (or triflate)Palladium catalyst with ligands like triphenylphosphine (B44618) or Buchwald-type ligands.Often uses air- and moisture-stable boronic acids. rsc.orgsigmaaldrich.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of pyridine derivatives like this compound, several green approaches have been developed to improve sustainability. rasayanjournal.co.inresearchgate.netnih.gov

These methods include the use of safer solvents, catalysts, and reaction conditions. rasayanjournal.co.in Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org One-pot multicomponent reactions are another key strategy, where multiple reactants are combined in a single step to form a complex product, reducing waste and simplifying workup procedures. rasayanjournal.co.inacs.org Furthermore, solvent-free or solventless approaches, ultrasonic synthesis, and the use of ionic liquids as "green solvents" are being explored to minimize the environmental impact of chemical processes. rasayanjournal.co.in These green methodologies not only offer environmental benefits but can also lead to financial advantages through increased efficiency and reduced waste. rasayanjournal.co.in

Table 3: Green Chemistry Approaches in Pyridine Derivative Synthesis
Green Chemistry TechniqueDescriptionAdvantagesReference
Microwave-Assisted SynthesisUsing microwave irradiation to heat the reaction mixture.Shorter reaction times, higher yields, purer products. nih.govacs.org
One-Pot Multicomponent ReactionsCombining three or more reactants in a single synthetic operation.Reduced waste, simplified workup, increased efficiency. rasayanjournal.co.inacs.org
Solvent-Free SynthesisConducting reactions without a solvent.Cleaner reactions, good yields, simple separation. rasayanjournal.co.in
Ultrasonic SynthesisUsing ultrasound to promote the reaction.Can lead to shorter reaction times and higher yields. rasayanjournal.co.in
Use of Ionic LiquidsEmploying non-volatile, often recyclable, salts as solvents.Can be designed for minimal toxicity and biodegradability. rasayanjournal.co.in

Aqueous Medium Reactions for Sustainable Synthetic Protocols

The use of water as a solvent in organic synthesis represents a key pillar of green chemistry, offering benefits in terms of cost, safety, and environmental impact. For the synthesis of β-amino esters and their precursors, several methodologies have been adapted to aqueous conditions.

One of the most direct routes to β-amino carbonyl compounds is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Research has shown that ceric ammonium (B1175870) nitrate (B79036) can effectively catalyze this reaction in water, leading to very good yields under mild conditions. organic-chemistry.org This approach is procedurally simple, though it may have limitations, as some aromatic amines have been found to be unreactive. organic-chemistry.org

Enzymatic methods also provide a sustainable route in aqueous systems. Lipase-catalyzed hydrolysis is a well-established technique for the kinetic resolution of racemic β-amino carboxylic esters. mdpi.com For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in aqueous ammonium acetate (B1210297) buffer (pH 8.5) for the enantioselective hydrolysis of various β-amino esters, yielding enantiomerically enriched products. mdpi.com Furthermore, poly(β-amino esters) (PBAEs), which share a similar structural backbone, are often prepared and processed in aqueous buffers like sodium acetate for various applications, demonstrating the compatibility of this class of compounds with aqueous environments. nih.govfrontiersin.org

The table below summarizes representative reactions for β-amino compound synthesis that can be performed in an aqueous medium.

Table 1: Examples of Aqueous Medium Reactions in β-Amino Compound Synthesis

Reaction Type Catalyst/Enzyme Substrates Solvent System Key Finding Reference
Aza-Michael Addition Ceric Ammonium Nitrate Amines, α,β-Unsaturated Carbonyls Water Efficiently produces β-amino carbonyl compounds in good yields. organic-chemistry.org
Kinetic Resolution Candida antarctica lipase B (CAL-B) Racemic β-amino carboxylic esters Aqueous NH4OAc buffer (pH 8.5) Enables enantioselective hydrolysis to produce chiral β-amino acids. mdpi.com

Eco-Friendly Catalytic Systems in Beta-Amino Acid Synthesis

The development of environmentally benign catalytic systems is crucial for reducing waste and improving the sustainability of chemical manufacturing. Several innovative catalytic approaches have been applied to the synthesis of β-amino acids and their derivatives.

Catalytic "hydrogen borrowing," also known as catalytic amination, is a powerful, atom-economical method for forming carbon-nitrogen bonds. This strategy has been employed for the synthesis of β-amino acid esters from β-hydroxyl acid esters using a cooperative catalytic system, presenting a novel pathway from renewable resources. springernature.com Another green approach involves using catalysts derived from waste materials. For example, kinnow peel waste has been developed into an "eco-catalyst" for the synthesis of β-amino alcohols via the ring-opening of epoxides with amines, a reaction that proceeds under mild conditions. nih.gov

Metal-catalyzed reactions also offer efficient routes. Cellulose-supported copper(0) has been used as a recyclable catalyst for aza-Michael reactions, producing β-amino compounds in excellent yields. organic-chemistry.org More advanced methods include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which allow for the synthesis of β-amino acid derivatives from simple building blocks. illinois.edu These methods highlight a move away from stoichiometric reagents towards more sustainable, catalytic processes. nih.govacs.org

The table below details various eco-friendly catalytic systems used in the synthesis of β-amino compounds.

Table 2: Eco-Friendly Catalytic Systems for β-Amino Compound Synthesis

Catalyst System Reaction Type Substrates Key Advantage Reference
Cooperative Ru-complex / Acid cocatalyst Hydrogen Borrowing β-Hydroxyl acid esters, Amines Waste-free amination, uses renewable feedstocks. springernature.com
Kinnow Peel Powder (KPP) Epoxide Ring-Opening Epichlorohydrin, Aromatic amines Utilizes fruit waste as a sustainable catalyst. nih.gov
Cellulose-supported Copper(0) Aza-Michael Addition N-nucleophiles, α,β-Unsaturated compounds Recyclable catalyst with consistent activity. organic-chemistry.org
Palladium(II) trifluoroacetate (B77799) / Hypervalent Iodine Aminocarbonylation Alkenes, Amine nucleophiles Utilizes simple alkene building blocks. illinois.edu
Nickel complex / Reductant Carboxylation Aziridines, CO2 Wide functional group tolerance. illinois.edu

Isolation and Purification Techniques for this compound and its Precursors

The isolation and purification of target compounds are critical steps to ensure high purity, which is essential for subsequent applications. For this compound and its precursors, chromatographic and crystallization methods are standard.

Chromatographic Separation Methods (e.g., Flash Chromatography)

Flash chromatography is a widely used technique for the preparative separation of organic compounds. acs.org However, purifying organic amines like this compound can be challenging due to the basicity of the amine group. The Lewis basicity of amines causes strong interactions with the weakly acidic silica (B1680970) gel, which can lead to poor separation and peak tailing. biotage.com

To overcome this, several strategies are employed. One common method is to add a competing amine to the mobile phase to neutralize the acidic silanol (B1196071) groups on the silica surface. biotage.com Typical solvent systems include gradients of dichloromethane/methanol (B129727) or hexane/ethyl acetate with a small percentage (e.g., 0.1-2%) of an amine modifier such as triethylamine, ammonium hydroxide, or ammonia (B1221849) in methanol. biotage.comumich.edu Alternatively, amine-functionalized silica can be used, which simplifies the mobile phase by eliminating the need for a basic additive. biotage.com In some cases, reversed-phase flash chromatography is a suitable alternative for polar and ionizable compounds, often using water/methanol or water/acetonitrile gradients with pH modifiers like formic acid or buffers such as ammonium acetate to improve peak shape and retention. biotage.com

Table 3: Typical Solvent Systems for Flash Chromatography of Amine-Containing Compounds

Stationary Phase Typical Mobile Phase System Modifier Purpose of Modifier Reference
Silica Gel Dichloromethane / Methanol Ammonium Hydroxide (e.g., 0.5 M in MeOH) Neutralizes acidic silica surface to improve elution of basic amines. biotage.comumich.edu
Silica Gel Hexane / Ethyl Acetate Triethylamine Acts as a competing base to reduce peak tailing. biotage.com
Amine-Functionalized Silica Hexane / Ethyl Acetate or Ethyl Acetate / Isopropanol None The functionalized support eliminates the need for a mobile phase modifier. biotage.com

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique that can provide compounds of very high purity and is particularly effective for obtaining specific enantiomers through the formation of diastereomeric salts.

An established method for obtaining enantiomerically pure Methyl (S)-3-amino-3-(3'-pyridyl)propionate involves the resolution of its N-BOC protected carboxylic acid precursor. acs.org This is achieved by selective crystallization using a chiral resolving agent, (1R,2S)-(−)-ephedrine. The desired diastereomeric salt precipitates from a solvent mixture, and after filtration, the salt is neutralized. The resolving agent is removed by extraction, and the enantiomerically pure N-BOC protected acid is isolated by careful acidification to a specific pH (around 3.8) to induce crystallization. acs.org

The final step to obtain the target methyl ester often involves converting the purified precursor. For example, the purified (S)-N-BOC-3-amino-3-(3'-pyridyl)propionic acid can be dissolved in methanol and treated with excess hydrogen chloride. This process both removes the BOC protecting group and forms the ester, causing the desired product, Methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride (B599025), to precipitate as a solid. acs.org

General recrystallization often involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. orgsyn.org Common solvent systems for related amino esters and heterocyclic compounds include ethanol/diethyl ether, petroleum ether/ethyl acetate, or simply methanol. mdpi.comgoogle.comresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
(1R,2S)-(−)-Ephedrine
(S)-N-BOC-3-amino-3-(3'-pyridyl)propionic acid
3-Aminopyridine (B143674)
4-Iodoanisole
Acetonitrile
Ammonium Acetate
Ammonium Hydroxide
Benzene
Ceric Ammonium Nitrate
Diethylamine
Dichloromethane
Diethyl Ether
Epichlorohydrin
Ethanol
Ethyl Acetate
Ethyl 3-(pyridin-2-ylamino)propanoate
Formic Acid
Hexane
Hydrogen Chloride
Isopropanol
Ligroin
Methanol
Methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride
This compound
Petroleum Ether
Sodium Acetate
Tetrakis(triphenylphosphine)palladium(0)
Triethylamine
Trifluoromethanesulfonic acid

Advanced Spectroscopic and Chiral Characterization of Methyl 3 Amino 3 Pyridin 3 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For Methyl 3-amino-3-(pyridin-3-YL)propanoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to map out the connectivity and spatial relationships of all atoms in the molecule.

¹H NMR and ¹³C NMR Analysis of Pyridine (B92270) and Propanoate Moieties

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment.

Pyridine Moiety: The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their positions relative to the nitrogen atom and the C3 substituent. The proton at C2 would likely be the most downfield, followed by the protons at C6 and C4, with the C5 proton being the most upfield of the aromatic signals.

Propanoate Moiety:

The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.6-3.8 ppm.

The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group would likely appear as a multiplet (a pair of doublets of doublets, forming an ABX system with the methine proton) around δ 2.5-3.0 ppm.

The methine proton (-CH-) at the chiral center, being attached to both the nitrogen and the pyridine ring, would be expected to resonate as a multiplet (triplet or doublet of doublets) in the region of δ 4.0-4.5 ppm.

The amino group (-NH₂) protons might appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Pyridine Moiety: The five carbon atoms of the pyridine ring would have signals in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the nitrogen (C2 and C6) would be the most deshielded.

Propanoate Moiety:

The carbonyl carbon (-C=O) of the ester would be the most downfield signal, typically appearing around δ 170-175 ppm.

The methoxy carbon (-OCH₃) would be found around δ 50-55 ppm.

The methylene carbon (-CH₂-) would resonate in the range of δ 35-45 ppm.

The methine carbon (-CH-) at the chiral center would be expected around δ 50-60 ppm.

Hypothetical ¹H and ¹³C NMR Data Table:

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Pyridine-H2~8.5 (d)~150
Pyridine-H4~7.8 (d)~135
Pyridine-H5~7.3 (dd)~123
Pyridine-H6~8.6 (s)~148
Pyridine-C2-~150
Pyridine-C3-~140
Pyridine-C4-~135
Pyridine-C5-~123
Pyridine-C6-~148
-CH(NH₂)~4.2 (t)~55
-CH₂-~2.8 (d)~40
-C=O-~172
-OCH₃~3.7 (s)~52

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton and the adjacent methylene protons, as well as correlations between the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular mass of this compound (C₉H₁₂N₂O₂) with high precision. This allows for the confirmation of the molecular formula. The expected exact mass would be calculated and compared to the experimental value.

Hypothetical HRMS and Fragmentation Data Table:

Technique Expected Data
HRMS (ESI+) [M+H]⁺ (Monoisotopic Mass): 181.0977 (Calculated for C₉H₁₃N₂O₂⁺)
MS/MS Fragmentation Key Fragments: Loss of the methoxy group (-OCH₃), loss of the carbomethoxy group (-COOCH₃), fragmentation of the pyridine ring, and cleavage of the C-C bond between the chiral center and the methylene group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show several characteristic absorption bands.

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ would indicate the presence of the amino group (-NH₂).

C-H Stretch: Absorptions for the aromatic C-H bonds on the pyridine ring would appear just above 3000 cm⁻¹, while the aliphatic C-H bonds of the propanoate chain would be seen just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the carbonyl group in an ester.

C=N and C=C Stretch: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group would be visible in the 1000-1300 cm⁻¹ range.

Hypothetical IR Data Table:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Medium
C=O Stretch (Ester)1730-1750Strong
C=N, C=C Stretch (Pyridine)1400-1600Medium-Strong
C-O Stretch (Ester)1000-1300Strong

By combining the data from these spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved.

Raman Spectroscopy

No specific Raman spectral data for this compound was found in the surveyed literature.

Chiroptical Methods for Enantiomeric Excess Determination

While general chiroptical methods are routinely used for determining the enantiomeric excess of chiral compounds, specific applications to this compound are not documented.

Optical Rotation Measurements

Specific rotation values for the enantiomers of this compound are not reported in the available scientific literature.

Circular Dichroism (CD) Spectroscopy

No circular dichroism spectra for the enantiomers of this compound have been published in the examined sources.

Theoretical and Computational Investigations on Methyl 3 Amino 3 Pyridin 3 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of Methyl 3-amino-3-(pyridin-3-YL)propanoate. These methods offer a microscopic view of the molecule's structure and electron distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scielo.org.mx For this compound, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), can determine the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. bhu.ac.inscispace.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical DFT Data)

Parameter Bond/Angle Value
Bond Length C(pyridyl)-C(chiral) 1.52 Å
C(chiral)-N(amino) 1.46 Å
C(chiral)-C(carboxyl) 1.53 Å
C(carboxyl)=O 1.21 Å
C(carboxyl)-O(ester) 1.35 Å
Bond Angle C(pyridyl)-C(chiral)-N(amino) 110.5°
N(amino)-C(chiral)-C(carboxyl) 109.8°

Note: The data in this table is representative of values expected from DFT calculations and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. grafiati.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient ester group, marking it as the probable site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical DFT Data)

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

Note: The data in this table is hypothetical and serves to illustrate the output of FMO analysis.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.govresearchgate.net By simulating the movements of atoms and bonds, MD can explore the various shapes (conformations) the molecule can adopt in different environments, such as in a solvent.

For this compound, MD simulations would reveal the rotational freedom around the single bonds connecting the pyridine ring to the chiral carbon and along the propanoate chain. These simulations can identify the most stable conformations and the energy barriers between them. Understanding the conformational landscape is vital, as a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into the binding site of a biological target.

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methods are powerful tools for predicting how a molecule might interact with biological targets, which is a cornerstone of drug discovery.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.orgscienceopen.com This method is used to forecast the binding mode and affinity of a small molecule at the active site of a protein.

Given the presence of the pyridine ring, a common moiety in kinase inhibitors, a hypothetical docking study of this compound could be performed against a protein kinase. The results would likely show the pyridine nitrogen forming a crucial hydrogen bond with a key amino acid residue in the kinase's hinge region. Other potential interactions could include hydrogen bonds from the amino group and hydrophobic interactions involving the pyridine ring.

Table 3: Potential Molecular Interactions from a Hypothetical Docking Study

Interaction Type Functional Group of Ligand Potential Interacting Residue in Target
Hydrogen Bond Pyridine Nitrogen Hinge Region Amino Acid (e.g., Alanine)
Hydrogen Bond Amino Group (NH2) Aspartate, Glutamate
Pi-Stacking Pyridine Ring Phenylalanine, Tyrosine

Note: This table represents plausible interactions and is for illustrative purposes only.

Ligand Efficiency and Drug-Likeness Assessment

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has properties that would make it a likely drug candidate. nih.gov This assessment is often based on computational filters, such as Lipinski's Rule of Five, which examines properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Ligand efficiency (LE) is a metric used to optimize the binding affinity of a lead compound in relation to its size. It helps in identifying small, efficient fragments that can be developed into more potent drugs.

An analysis of this compound would likely show that it complies with Lipinski's rules, suggesting good oral bioavailability. Its relatively small size would make it an interesting fragment for further optimization based on ligand efficiency calculations.

Table 4: Predicted Drug-Likeness Properties

Property Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 180.21 g/mol < 500 Yes
logP (octanol-water partition coefficient) 0.8 < 5 Yes
Hydrogen Bond Donors 1 (from -NH2) ≤ 5 Yes

Note: Values are calculated based on the molecular structure and are within the typical ranges for drug-like molecules.

Biological Activity and Medicinal Chemistry Research Applications of Methyl 3 Amino 3 Pyridin 3 Yl Propanoate Analogues

Exploration of Methyl 3-amino-3-(pyridin-3-YL)propanoate as a Scaffold in Medicinal Chemistry

The this compound framework is recognized as a "privileged structure" in drug discovery. The presence of both a hydrogen bond donor (the amino group) and acceptor (the ester carbonyl and pyridine (B92270) nitrogen), along with a degree of conformational flexibility, allows for effective interaction with a variety of biological targets. The pyridine ring, in particular, is a common feature in many FDA-approved drugs and is known to enhance aqueous solubility, metabolic stability, and the capacity for hydrogen bonding.

The synthetic tractability of the this compound scaffold allows for the systematic modification of its structure to optimize biological activity. A common strategy involves the derivatization of the amino and carboxyl groups to introduce diverse functionalities. For instance, the amino group can be acylated or alkylated to introduce various substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with different amines to form a library of amides.

One notable example of derivatization is the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. In one study, a series of these compounds were synthesized and evaluated for their in vitro antibacterial activity. The synthesis involved multiple steps, starting from the modification of the pyridine ring, followed by the formation of the oxazolidinone core. The resulting derivatives were then tested against a panel of Gram-positive bacteria.

The following table summarizes the minimum inhibitory concentrations (MICs) of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various bacterial strains, demonstrating the potential for enhanced bioactivity through chemical modification.

CompoundS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
21b >51212825664256
21d 12832641664
21e 2566412832128
21f 2566412832128
Linezolid 2120.51

Data is presented as MIC in µg/mL.

Structure-activity relationship (SAR) studies on various pyridine-containing compounds have shown that the electronic properties of substituents on the pyridine ring can significantly impact their biological activity. For example, electron-withdrawing groups can enhance the acidity of neighboring protons, while electron-donating groups can increase the basicity of the pyridine nitrogen. These modifications can fine-tune the binding affinity of the molecule to its target protein.

In a study of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, which share a similar 3-aminopyridine (B143674) substructure, modifications on the aryl ring and the pyridine core led to significant variations in their anti-inflammatory activity. This highlights the importance of the substitution pattern on the pyridine and its fused rings in determining the pharmacological profile. nih.gov

Investigations into Potential Therapeutic Efficacy of Related Compounds

Analogues of this compound have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and enzyme inhibitory activities.

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The pyridine moiety is a key component of many compounds with demonstrated antimicrobial effects. Analogues of this compound have shown promise in this area.

As mentioned earlier, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited notable antibacterial activity against several Gram-positive bacteria. Compounds 21d, 21e, and 21f, in particular, showed significant inhibitory effects against S. pneumoniae, B. subtilis, and S. xylosus.

Further research into other pyridine derivatives has also revealed potent antimicrobial properties. For instance, certain N-pyridin-3-yl-benzenesulfonamide derivatives have been synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table presents the zones of inhibition for a synthesized N-pyridin-3-yl-benzenesulfonamide against various bacteria at different concentrations. nih.gov

Concentration (mg/mL)S. aureus (mm)S. typhi (mm)E. coli (mm)
150 161412
100 12108
50 865
25 5--

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents with improved safety profiles is an ongoing effort. Pyridine-containing compounds have been explored for their potential to modulate inflammatory pathways.

Studies on 3-arylamine-imidazo[1,2-a]pyridine derivatives, which are structurally related to the 3-aminopyridine core, have identified compounds with significant analgesic and anti-inflammatory properties. For instance, derivative LASSBio-1145 showed a remarkable in vivo anti-inflammatory effect in a carrageenan-induced rat paw edema model, with an ED50 of 8.7 µmol/kg. This compound also exhibited potent analgesic activity in the acetic acid-induced writhing test in mice, with an ED50 of 22.7 µmol/kg. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of selected 3-arylamine-imidazo[1,2-a]pyridine derivatives. nih.gov

CompoundAnti-inflammatory (Carrageenan-induced paw edema) ED50 (µmol/kg)Analgesic (Acetic acid-induced writhing) ED50 (µmol/kg)
LASSBio-1140 (3c) 11.5-
LASSBio-1141 (3e) 14.5-
LASSBio-1145 (3j) 8.722.7
Celecoxib 17.629.2

Enzyme inhibition is a key mechanism of action for many drugs. The structural features of this compound analogues make them suitable candidates for targeting the active sites of various enzymes. One area of interest has been the inhibition of thrombin, a key enzyme in the coagulation cascade.

Research into thrombin inhibitors has led to the synthesis of compounds that utilize 3,3-disubstituted propionic acid derivatives as P3 ligands. nih.gov While not direct derivatives of this compound, these compounds share the propionic acid moiety and demonstrate the potential of this scaffold in designing enzyme inhibitors. By modifying the substituents at the 3-position of the propionic acid, researchers were able to enhance oral bioavailability without significantly increasing lipophilicity. nih.gov

Furthermore, other pyridine-containing compounds have been investigated as inhibitors of different enzymes. For example, functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.gov

The following table shows the inhibitory activity of selected 3-amino-imidazo[1,2-a]pyridine derivatives against M. tuberculosis glutamine synthetase. nih.gov

CompoundIC50 (µM)
4a 1.3 ± 0.1
4n 0.38 ± 0.02
L-methionine-SR-sulfoximine 1.8 ± 0.1
Phosphinothricin >100

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, a comprehensive analysis can be extrapolated from research on analogous structures, including various pyridine derivatives and β-amino acid analogues. These studies provide valuable insights into how structural modifications of this compound derivatives could potentially influence their biological activity, particularly in the realms of anticancer and antimicrobial applications. eurekaselect.com

The core structure of this compound consists of three key components amenable to chemical modification: the pyridine ring, the β-amino acid backbone, and the methyl ester group. Alterations to any of these components can significantly impact the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.

Modifications of the Pyridine Ring:

The pyridine ring is a crucial pharmacophore in many biologically active compounds. Its nitrogen atom can participate in hydrogen bonding, and the ring itself can engage in π-π stacking interactions with biological macromolecules. The position and nature of substituents on the pyridine ring are known to dramatically affect the biological activity of pyridine-containing molecules.

Substitution Position: The electronic properties of the pyridine ring are influenced by the position of the propanoate side chain. In the case of the subject compound, the attachment is at the 3-position, which influences the electron density of the ring differently than substitutions at the 2- or 4-positions.

Modifications of the β-Amino Acid Backbone:

The β-amino acid scaffold provides a flexible linker and presents functional groups in a distinct spatial arrangement compared to α-amino acids.

N-Substitution: The primary amino group is a key site for modification. Acylation, alkylation, or incorporation into larger heterocyclic systems can significantly alter the compound's polarity and hydrogen bonding capacity. These changes can influence cell permeability and interaction with target proteins.

α- and β-Substitutions: Introducing substituents on the carbon backbone of the propanoate chain can create chiral centers and introduce steric bulk, which can lead to more specific interactions with biological targets.

Modifications of the Ester Group:

The methyl ester group is susceptible to hydrolysis by esterases in biological systems, which can be a factor in the compound's metabolic stability and duration of action.

Ester Variation: Modifying the alcohol moiety of the ester (e.g., replacing the methyl group with ethyl, propyl, or more complex alkyl or aryl groups) can affect the compound's lipophilicity and its rate of hydrolysis. This can be a strategy to fine-tune the pharmacokinetic profile of the molecule.

Amide Formation: Conversion of the ester to an amide can increase metabolic stability and introduce an additional hydrogen bond donor, potentially altering the binding mode to a biological target.

A hypothetical SAR summary for potential anticancer activity is presented in the table below, based on general principles observed in related pyridine and β-amino acid derivatives.

Structural ModificationRationalePredicted Impact on Anticancer Activity
Introduction of lipophilic groups on the pyridine ringIncreased cell membrane permeabilityPotentially enhanced cytotoxicity
Addition of hydrogen bond donors/acceptors to the pyridine ringEnhanced interaction with target proteinsMay increase potency
N-acylation of the amino groupAltered polarity and potential for new interactionsVariable; could increase or decrease activity depending on the target
Conversion of the methyl ester to a more stable ester or an amideIncreased metabolic stabilityPotentially longer duration of action

In Vitro and In Vivo Pharmacological Screening Methodologies

In Vitro Screening:

Cytotoxicity Assays: To evaluate the potential anticancer activity of the derivatives, a panel of human cancer cell lines would be utilized. acs.orgnih.gov Commonly used cell lines could include those from breast (e.g., MCF-7), lung (e.g., A549), prostate (e.g., PC-3), and colon (e.g., HT-29) cancers. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and proliferation. acs.org Other assays such as the sulforhodamine B (SRB) assay or assays that measure ATP levels (e.g., CellTiter-Glo®) can also be employed. The half-maximal inhibitory concentration (IC50) value is determined for each compound to quantify its potency.

Antimicrobial Susceptibility Testing: For assessing antimicrobial properties, a panel of clinically relevant bacterial and fungal strains would be used. This should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans. nih.govmdpi.com The minimum inhibitory concentration (MIC) is a key parameter determined using methods such as broth microdilution or agar (B569324) diffusion assays. mdpi.com These tests quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Mechanism of Action Studies: For compounds that show significant activity in the initial screens, further in vitro assays can be conducted to elucidate their mechanism of action. For potential anticancer agents, this could involve cell cycle analysis (by flow cytometry), apoptosis assays (e.g., Annexin V staining), and specific enzyme or receptor binding assays. For antimicrobial candidates, studies could focus on determining their effect on cell wall synthesis, protein synthesis, or nucleic acid replication.

The following table summarizes key in vitro screening methods.

Assay TypePurposeKey Parameters MeasuredExamples of Methods
CytotoxicityTo assess anticancer activityIC50MTT assay, SRB assay
Antimicrobial SusceptibilityTo determine antimicrobial efficacyMICBroth microdilution, Agar diffusion
Mechanism of ActionTo understand how the compound worksVaries (e.g., cell cycle arrest, apoptosis induction)Flow cytometry, Western blotting, Enzyme inhibition assays

In Vivo Screening:

Promising candidates from in vitro studies are advanced to in vivo testing in animal models to evaluate their efficacy in a whole organism. ijcap.inresearchgate.net

Animal Models for Anticancer Efficacy: Murine models are the most commonly used for in vivo cancer research. researchgate.netnih.govnih.gov

Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). nih.govnih.gov The test compounds are then administered, and tumor growth is monitored over time. Key endpoints include tumor volume, tumor weight at the end of the study, and any observed toxicities. eurekaselect.com

Syngeneic Models: Cancer cells from the same genetic background as the mouse are used, allowing for the study of the compound's effect in the context of a competent immune system. This is particularly relevant for compounds that may have immunomodulatory effects.

Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors. nih.govnih.gov

Animal Models for Antimicrobial Efficacy: To assess the in vivo efficacy of antimicrobial candidates, infection models are established in animals, typically mice. A lethal or sublethal dose of a pathogenic microorganism is administered, and the ability of the test compound to protect the animals from infection-related morbidity or mortality is evaluated. Endpoints can include survival rates, bacterial or fungal load in various organs, and clinical signs of illness.

The choice of the in vivo model depends on the specific biological activity being investigated and the research question being addressed. researchgate.net These studies are crucial for determining the therapeutic potential of a compound before it can be considered for clinical development. eurekaselect.com

Applications of Methyl 3 Amino 3 Pyridin 3 Yl Propanoate in Advanced Materials and Catalysis

Utilization as Monomers for Functional Polymers

Methyl 3-amino-3-(pyridin-3-yl)propanoate serves as a promising monomer for the synthesis of functional polymers, particularly poly(β-amino ester)s (PBAEs). These polymers are renowned for their biodegradability and pH-responsiveness, making them highly suitable for biomedical applications such as drug and gene delivery. The incorporation of the pyridyl group from the monomer into the polymer backbone or as a pendant group can impart additional functionalities, including metal coordination capabilities and altered solubility profiles.

The synthesis of PBAEs typically proceeds via the Michael addition polymerization of a primary or secondary amine with a diacrylate monomer. In this context, the primary amine of this compound can react with various diacrylates to form a new class of PBAEs with pyridyl side chains. The properties of the resulting polymers can be tailored by the choice of the diacrylate comonomer.

The presence of the pyridyl functional groups along the polymer chain is expected to significantly influence the material's properties. The pyridine (B92270) ring can act as a hydrogen bond acceptor and can be protonated at acidic pH, leading to enhanced water solubility and pH-responsive behavior. Furthermore, the pyridyl nitrogen can coordinate with metal ions, opening up possibilities for the development of polymer-based catalysts, sensors, or materials with specific optical or electronic properties. The pyridyl groups in polymers have been shown to play a vital role in stabilizing metal nanoparticles, which can be beneficial for catalytic applications. researchgate.net

While extensive research has been conducted on PBAEs, the specific polymerization of this compound is an emerging area of interest. The hypothetical copolymerization of this monomer with a common diacrylate like 1,4-butanediol diacrylate would result in a polymer with the repeating unit shown below.

Hypothetical Polymer Structure:

The table below illustrates the potential properties that could be expected from such pyridyl-containing PBAEs, based on the known characteristics of similar functional polymers.

PropertyExpected CharacteristicRationale
pH-Responsiveness Increased solubility and conformational changes at acidic pH.Protonation of the pyridyl nitrogen at lower pH values.
Metal Coordination Ability to chelate various metal ions.The lone pair of electrons on the pyridyl nitrogen can form coordinate bonds with metal centers.
Biodegradability Degradation via hydrolysis of the ester linkages.Inherent property of the poly(β-amino ester) backbone.
Biocompatibility Potentially low cytotoxicity.Degradation products are expected to be small, biocompatible molecules.
Thermal Stability Moderate to good thermal stability.The introduction of the rigid pyridyl group may enhance thermal properties compared to purely aliphatic PBAEs.

Further research is required to synthesize and characterize these novel polymers to fully elucidate their properties and explore their potential in applications ranging from smart hydrogels to advanced coatings and biomedical devices.

Development of Chiral Ligands for Asymmetric Catalysis

The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes it an excellent precursor for the development of chiral ligands for asymmetric catalysis. Chiral pyridine-containing ligands have garnered significant interest due to their effectiveness in a wide range of metal-catalyzed enantioselective reactions. nih.gov The combination of a stereogenic center and a coordinating pyridyl nitrogen atom allows for the creation of a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity.

The amino and ester functionalities of this compound provide convenient handles for further chemical modification to synthesize a variety of ligand structures. For example, the amino group can be acylated or alkylated to introduce other coordinating groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for modification.

One common strategy involves the synthesis of P,N-ligands, where a phosphorus-containing group is introduced into the molecule. These ligands have proven to be highly effective in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The synthesis of such a ligand could involve the reaction of the amino group of enantiopure this compound with a phosphine-containing reagent.

The performance of these chiral ligands is highly dependent on their steric and electronic properties, which can be fine-tuned by modifying the substituents on the pyridine ring or the phosphorus atom. The table below presents hypothetical performance data for a chiral ligand derived from (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate in a representative asymmetric reaction, based on results obtained with structurally similar ligands.

ReactionCatalystLigandSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Asymmetric Hydrogenation of an Olefin[Rh(COD)2]BF4(S)-Pyridyl-phosphineMethyl Z-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester>95>98
Asymmetric Allylic Alkylation[Pd(allyl)Cl]2(S)-Pyridyl-phosphine1,3-Diphenyl-2-propenyl acetate (B1210297)(S)-1,3-Diphenyl-1-(methoxycarbonyl)prop-1-ene~90~95
Asymmetric Suzuki-Miyaura CouplingPd(OAc)2(S)-Pyridyl-phosphine1-Bromo-2-methylnaphthalene(S)-2-Methyl-1-phenylnaphthalene~85~92

These illustrative data highlight the potential of chiral ligands derived from this compound to achieve high yields and excellent enantioselectivities in important organic transformations. The modular nature of this precursor allows for the creation of a library of ligands with diverse structures, facilitating the optimization of catalysts for specific reactions.

Integration into Biosensors and Diagnostic Tools

The pyridyl moiety of this compound makes it a valuable component in the design of biosensors and diagnostic tools. Pyridine and its derivatives are known to exhibit interesting photophysical and electrochemical properties that can be exploited for sensing applications. researchgate.netmdpi.com They can act as fluorophores or be integrated into larger fluorescent systems, and their ability to coordinate with metal ions can be utilized for the detection of specific analytes.

Fluorescent Biosensors:

Fluorescent chemosensors based on pyridine derivatives have been developed for the detection of various metal ions. mdpi.com The sensing mechanism often involves a change in the fluorescence intensity or wavelength upon binding of the analyte to the pyridyl nitrogen. This compound can be functionalized with a fluorophore to create a sensor molecule. For instance, the amino group can be reacted with a fluorescent dye containing a reactive group like an isothiocyanate or a succinimidyl ester. The resulting conjugate would have the pyridyl group positioned to interact with analytes, leading to a measurable change in the fluorescence signal.

The table below illustrates the potential application of a fluorescent sensor derived from this compound for the detection of a metal ion.

AnalyteSensor PrincipleProbeExcitation (nm)Emission (nm)Detection Limit
Copper(II) ionsFluorescence quenchingDansyl-labeled this compound~340~520Micromolar range
Zinc(II) ionsFluorescence enhancementNBD-labeled this compound~470~540Nanomolar range

Electrochemical Biosensors:

The pyridine group can also be incorporated into electrochemical biosensors. The nitrogen atom of the pyridine ring can be electrochemically active or can be used to immobilize the sensor molecule onto an electrode surface. For example, the pyridyl group can coordinate to a metal center in a redox-active complex, and the binding of an analyte can perturb the electrochemical properties of this complex, leading to a detectable signal.

Furthermore, polymers containing pyridyl groups, potentially synthesized from this compound as described in section 6.1, can be used to modify electrode surfaces. These polymer films can preconcentrate analytes at the electrode surface or facilitate electron transfer processes. Electrochemical sensors based on pyridine-functionalized materials have been developed for the detection of various analytes, including metal ions, organic molecules, and biomolecules. acs.org

The development of biosensors based on this compound is a promising area of research with potential applications in environmental monitoring, clinical diagnostics, and food safety.

Future Research Perspectives and Emerging Directions for Methyl 3 Amino 3 Pyridin 3 Yl Propanoate

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in the discovery of new drug candidates. HTS allows for the rapid testing of thousands of chemical compounds for a specific biological activity. Combinatorial chemistry complements this by enabling the synthesis of large libraries of related compounds.

For Methyl 3-amino-3-(pyridin-3-yl)propanoate, future research could involve its use as a scaffold in the creation of combinatorial libraries. By systematically modifying the functional groups of the molecule, a diverse range of derivatives can be produced. These libraries could then be screened against various biological targets to identify "hit" compounds with desired activities. The pyridine (B92270) ring and the amino-propanoate chain offer multiple points for chemical diversification.

Advanced Computational Design of Novel Derivatives with Predicted Activity

Computational chemistry and molecular modeling are becoming increasingly important in drug design. These methods can be used to predict the biological activity of molecules before they are synthesized, saving time and resources.

In the context of this compound, computational studies could be employed to design novel derivatives with enhanced properties. For example, techniques like quantitative structure-activity relationship (QSAR) modeling could be used to identify the key structural features that are important for a particular biological activity. Molecular docking simulations could then be used to predict how these derivatives would bind to a specific protein target. This information could guide the synthesis of new compounds with improved potency and selectivity.

Exploration in Unconventional Biotechnological and Biomedical Applications

While the primary focus of drug discovery is often on treating diseases, there are many other potential applications for novel chemical compounds in biotechnology and biomedicine.

Future research on this compound and its derivatives could explore these unconventional applications. For instance, they could be investigated for their potential as probes for studying biological processes, as components of biosensors, or for use in drug delivery systems. The specific chemical properties of the molecule, such as its ability to interact with biological molecules, could make it suitable for a variety of specialized applications.

Development of Industrial-Scale Synthesis for Key Intermediates

For any compound that shows promise in preclinical studies, the development of a scalable and cost-effective synthesis is crucial for its further development. This is particularly true for the key intermediates that are used to build the final molecule.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-amino-3-(pyridin-3-yl)propanoate, and how can purity be maximized?

  • Methodology : The compound can be synthesized via the Rodionov reaction using pyridine-3-carbaldehyde as a starting material, followed by esterification (e.g., methyl ester formation). A two-step protocol involving condensation with malonic acid derivatives under basic conditions and subsequent esterification with methanol/HCl yields the target compound . For purification, a combination of solvent extraction (ethyl acetate/water) and recrystallization (hexane/ethyl acetate) achieves >90% purity, as demonstrated in a patent synthesis using analogous trifluoromethyl-substituted derivatives . Key parameters include pH control (adjusted to 3 with HCl for optimal separation) and anhydrous MgSO₄ for drying .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • LCMS : Confirms molecular weight (e.g., observed m/z 393 [M+H]⁺ for a related propanoate derivative) .
  • HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) ensures purity .
  • NMR : Key for structural elucidation; for example, methyl ester protons appear at δ 3.6–4.0 ppm, while pyridyl protons resonate between δ 7.4–8.5 ppm in analogous compounds .

Q. What are common impurities in this compound synthesis, and how are they identified?

  • Methodology : By-products include unreacted starting materials (e.g., pyridine-3-carbaldehyde) or hydrolysis products (e.g., carboxylic acid derivatives). These are detected via TLC (silica gel, ethyl acetate/hexane) and quantified using HPLC-DAD . Impurity profiling for brominated analogs (e.g., 5-bromo derivatives) shows halogenated side products requiring column chromatography for removal .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity (e.g., αv integrin antagonism)?

  • Methodology : Structure-activity relationship (SAR) studies focus on modifying the pyridyl or ester groups. For example:

  • Pyridyl substitution : Introducing electron-withdrawing groups (e.g., Br at position 5) improves binding affinity to integrin receptors .
  • Ester optimization : Replacing methyl with ethyl esters alters pharmacokinetics, as seen in ethyl 3-amino-3-(3-pyridyl)propanoate derivatives with enhanced oral bioavailability .
  • Chiral resolution : Enantiomers (e.g., (S)- and (R)-forms) are separated using chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 91% vs. lower yields in alternative routes)?

  • Methodology : Yield discrepancies often arise from:

  • Reaction conditions : Elevated temperatures (>60°C) or prolonged stirring (>12 hours) may degrade sensitive intermediates .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling in brominated analogs) improve efficiency but require rigorous exclusion of moisture .
  • Workup protocols : Incomplete pH adjustment (ideally to pH 3) during extraction reduces recovery of the free base form .

Q. How does regioselectivity impact substitutions on the pyridine ring during derivatization?

  • Methodology : Electrophilic substitution favors the para position relative to the amino group. For example:

  • Bromination : NBS (N-bromosuccinimide) selectively substitutes position 5 of the pyridine ring in brominated analogs .
  • Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups at position 4, guided by directing effects of the amino group .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target position 2 or 4, depending on ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What advanced purification techniques are used for enantiomer separation of this compound?

  • Methodology :

  • Chiral chromatography : Utilizing columns like CHIRALCEL® OD-H with hexane/isopropanol mobile phases .
  • Kinetic resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively processes one enantiomer .
  • Salt formation : Diastereomeric salts with chiral acids (e.g., tartaric acid) enable crystallization-based separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.